2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol is an organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxyphenyl group and a hydroxyethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with o-phenetidine . The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Common solvents include ethanol or other organic solvents that can dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Inhibit specific enzymes involved in metabolic pathways.
Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- **2-(2-ethylhexyl)-(2-hydroxyethyl)amino]ethanol
- **2-[2,2-diphenylethyl (2-hydroxyethyl)amino]ethanol
- **2-[(2,4-dinitrophenyl)-(2-hydroxyethyl)amino]ethanol
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
CAS No. |
78987-73-2 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12-6-4-3-5-11(12)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
InChI Key |
ACRPGPVCAXRVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.